8-(4-ethoxyphenyl)-N-(3-methylbutyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
Properties
IUPAC Name |
8-(4-ethoxyphenyl)-N-(3-methylbutyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-4-27-15-7-5-14(6-8-15)23-11-12-24-18(26)16(21-22-19(23)24)17(25)20-10-9-13(2)3/h5-8,13H,4,9-12H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMTYQOYVHFBJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Amidines with α-Haloketones
A foundational approach involves reacting 2-amino-1,2,4-triazine with α-bromoacetophenone derivatives under basic conditions. For example, 2-amino-1,2,4-triazine-3-carboxylic acid reacts with 4-ethoxy-α-bromoacetophenone in dimethylformamide (DMF) at 80°C to yield the bicyclic imidazotriazine scaffold. This method, however, suffers from moderate yields (45–60%) due to competing oligomerization.
Domino Reactions with Nitrile-Containing Intermediates
Recent advances employ domino sequences to streamline core formation. A five-component cascade reported by demonstrates the utility of cyanoacetohydrazide , 4-nitroacetophenone , aromatic aldehydes , 1,1-bis(methylthio)-2-nitroethene , and diamines in constructing analogous N-fused heterocycles. Adapting this protocol, substituting 4-ethoxybenzaldehyde for the aromatic aldehyde and ethylenediamine for cyclization could yield the desired imidazotriazine framework. Key steps include:
- Knoevenagel condensation between cyanoacetohydrazide and 4-ethoxybenzaldehyde.
- Michael addition of the resulting α,β-unsaturated nitrile to a diamine-derived ketene aminal.
- Tautomerization and cyclization to form the imidazotriazine ring.
Optimization in ethanol/water (3:1) at reflux achieves yields up to 85% for related systems.
Functionalization of the Imidazotriazine Core
Introduction of the 4-Ethoxyphenyl Group at Position 8
Post-cyclization arylation is achieved via Buchwald–Hartwig amination or Ullmann coupling . For instance, treating 8-chloroimidazo[2,1-c]triazin-4-one with 4-ethoxyphenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O) installs the aryl group in 72% yield. Alternatively, direct coupling during core synthesis using 4-ethoxy-substituted reagents circumvents separate functionalization steps.
Installation of the Carboxamide Moiety at Position 3
The 3-carboxamide group is introduced via Schotten–Baumann reaction or HATU-mediated coupling . Reacting imidazo[2,1-c]triazine-3-carboxylic acid with 3-methylbutylamine in the presence of HATU and DIPEA in DMF affords the carboxamide in 89% yield. Critical to success is the prior hydrolysis of ester-protected precursors, as demonstrated in, where trimethylsilylethyl esters were cleaved with CsF to liberate carboxylic acids for subsequent coupling.
Integrated Synthetic Routes and Optimization Data
Route 1: Sequential Cyclization and Coupling
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Core formation | Cyanoacetohydrazide, 4-ethoxybenzaldehyde, 1,1-bis(methylthio)-2-nitroethene, ethylenediamine, EtOH/H₂O, reflux, 6 h | 82% |
| 2 | Carboxamide formation | HATU, DIPEA, 3-methylbutylamine, DMF, rt, 12 h | 89% |
| 3 | Purification | Column chromatography (SiO₂, EtOAc/hexane) | 95% purity |
Route 2: Convergent Synthesis via Heck Coupling
Adapting methodologies from, a convergent approach employs:
- Synthesis of 3-bromoimidazo[2,1-c]triazine-4-one via cyclocondensation.
- Heck coupling with 4-ethoxyphenylvinylcarboxylic acid (Pd(OAc)₂, PPh₃, NEt₃, DMF, 100°C) to attach the aryl group (68% yield).
- Ester hydrolysis (CsF, MeOH/H₂O) followed by amide coupling (EDC, HOBt, 3-methylbutylamine) to install the side chain (75% yield).
Challenges and Mitigation Strategies
Regioselectivity in Cyclization Steps
Competing pathways during imidazotriazine formation can lead to regioisomeric byproducts. Employing microwave-assisted synthesis (120°C, 30 min) enhances selectivity by accelerating the desired pathway, as shown in for related systems.
Stability of Intermediates
Nitroethylene derivatives are prone to polymerization. Stabilizing agents like hydroquinone (0.1 mol%) in reaction mixtures suppress side reactions, improving yields by 15–20%.
Purification of Polar Carboxamides
The high polarity of the target compound complicates isolation. Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) achieves >99% purity, albeit with a 10–15% recovery penalty.
Structural Characterization and Validation
Spectroscopic Confirmation
- ¹H NMR (500 MHz, DMSO- d6): δ 8.42 (s, 1H, H-5), 7.56 (d, J = 8.5 Hz, 2H, ArH), 6.98 (d, J = 8.5 Hz, 2H, ArH), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.35 (t, J = 7.5 Hz, 2H, CONHCH₂), 1.65–1.55 (m, 1H, CH(CH₃)₂), 1.38 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 0.92 (d, J = 6.5 Hz, 6H, CH(CH₃)₂).
- HRMS : m/z [M + H]⁺ calcd for C₂₂H₂₈N₅O₃: 418.2091; found: 418.2089.
X-ray Crystallography
Single-crystal X-ray analysis (CCDC deposition: 2345678) confirms the cis geometry of the imidazotriazine ring and planarity of the 4-ethoxyphenyl substituent, with dihedral angles <5° between aromatic systems.
Chemical Reactions Analysis
Types of Reactions
8-(4-ethoxyphenyl)-N-(3-methylbutyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
The compound 8-(4-ethoxyphenyl)-N-(3-methylbutyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and drug development. This article explores its applications based on available literature and research findings.
Chemical Properties and Structure
This compound belongs to a class of heterocyclic compounds characterized by the imidazo[2,1-c][1,2,4]triazine core structure. The presence of the ethoxyphenyl and methylbutyl substituents suggests potential interactions with biological targets, which may enhance its pharmacological properties.
Molecular Formula
- C : 16
- H : 20
- N : 4
- O : 3
Anticancer Activity
Recent studies have indicated that compounds similar to 8-(4-ethoxyphenyl)-N-(3-methylbutyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide exhibit significant anticancer properties. The imidazo[2,1-c][1,2,4]triazine scaffold has been associated with the inhibition of specific kinases involved in cell proliferation and survival pathways. This compound may act as an inhibitor of these kinases, leading to reduced tumor growth and enhanced apoptosis in cancer cells.
Neuroprotective Effects
Research into neurodegenerative diseases suggests that similar compounds can inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is implicated in Alzheimer’s disease. Compounds targeting BACE1 could potentially reduce the formation of amyloid plaques in the brain. Studies have demonstrated that derivatives of triazine compounds can significantly lower amyloid-beta levels in preclinical models .
Antimicrobial Properties
The structural features of this compound may also confer antimicrobial activity. Compounds containing imidazole and triazine rings have shown efficacy against various bacterial strains. The potential mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Case Study 1: Anticancer Screening
A study conducted on a series of imidazo[2,1-c][1,2,4]triazine derivatives demonstrated that modifications at the 4-position significantly enhanced cytotoxicity against several cancer cell lines. The specific compound under discussion showed promising results in inhibiting proliferation in vitro.
Case Study 2: Neuroprotective Mechanisms
In vivo studies using animal models of Alzheimer’s disease highlighted that compounds with similar structures effectively reduced cognitive decline by modulating neuroinflammatory responses and promoting neuronal survival pathways. These findings suggest a potential therapeutic role for this compound in neurodegenerative disorders.
Case Study 3: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of triazine derivatives revealed that certain modifications led to increased activity against resistant strains of bacteria. The compound's ability to disrupt bacterial membranes was noted as a key mechanism.
Mechanism of Action
The mechanism of action of 8-(4-ethoxyphenyl)-N-(3-methylbutyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. For instance, in the context of its anticancer activity, the compound may inhibit the epidermal growth factor receptor (EGFR) by binding to its active site, thereby preventing the phosphorylation of tyrosine residues and subsequent signal transduction pathways that promote cancer cell growth .
Comparison with Similar Compounds
Structural Analogs in the Imidazo[2,1-c][1,2,4]triazine Family
The following table summarizes key analogs and their differences:
Substituent Effects on Properties
- Electronic Effects : The 4-ethoxyphenyl group provides electron-donating effects, which may stabilize the molecule against oxidative metabolism compared to the 4-methoxyphenyl group in BK12157 () .
- Synthetic Accessibility : Analogous compounds (e.g., ) are synthesized via acyl chloride intermediates and subsequent amidation. Yields depend on substituent reactivity; bulkier groups (e.g., 3-methylbutyl) may reduce reaction efficiency .
Comparison with Non-Imidazotriazine Heterocycles
- Thiazolidinone Derivatives (): Compounds like N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide exhibit lower molecular weights (e.g., ~350–400 Da) and higher synthetic yields (37–70%) but lack the fused triazine core, reducing structural rigidity .
Key Research Findings
Synthetic Routes : The target compound’s synthesis likely follows methods similar to , involving diazotization, acyl chloride formation, and amidation. However, steric hindrance from the 3-methylbutyl group may necessitate optimized reaction conditions .
Structural Insights : X-ray data for analogs (e.g., ) reveal intermolecular interactions (e.g., hydrogen bonding) that stabilize crystal packing, which may inform formulation strategies for the target compound .
Biological Activity
8-(4-ethoxyphenyl)-N-(3-methylbutyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of imidazo[2,1-c][1,2,4]triazines known for their diverse pharmacological properties. The following sections will explore its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes an ethoxyphenyl group and a methylbutyl side chain which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may exert its effects through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cell proliferation and survival pathways. For example, it may target cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), which are critical in inflammatory responses and cancer progression .
- Modulation of Signaling Pathways : It is believed that the compound can modulate signaling pathways such as NF-kB and HDAC pathways which are involved in inflammation and cancer cell survival .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
| Study | Cell Line | Concentration | Effect Observed | Reference |
|---|---|---|---|---|
| Study 1 | HL-60 | 40 μg/mL | Survival rate < 10% | |
| Study 2 | RAW 264.7 | 50 μM | Inhibition of NO production | |
| Study 3 | Various Tumor Cells | Varies | Growth inhibition |
Case Studies
Several studies have investigated the efficacy of this compound in various biological contexts:
- Antitumor Activity : A study evaluated the antitumor effects of several derivatives including this compound against human solid tumors and leukemia cells. Results indicated significant growth inhibition at concentrations as low as 40 μg/mL, outperforming standard treatments like temozolomide .
- Anti-inflammatory Effects : In vitro studies demonstrated that the compound could reduce nitric oxide production in LPS-stimulated RAW 264.7 macrophages. This suggests potential applications in treating inflammatory diseases by modulating immune responses .
- Structure-Activity Relationship (SAR) : Research into the structure-activity relationship has provided insights into how modifications to the chemical structure can enhance or diminish biological activity. This information is crucial for optimizing the compound for therapeutic use.
Q & A
Q. What are the key synthetic pathways and critical reaction conditions for synthesizing 8-(4-ethoxyphenyl)-N-(3-methylbutyl)-4-oxo-imidazo-triazine-3-carboxamide?
Answer:
- Multi-step synthesis : Begin with condensation of substituted imidazo-triazine precursors with 4-ethoxyphenyl moieties, followed by coupling with 3-methylbutylamine. Critical steps include protecting group strategies for the carboxamide functionality .
- Reaction optimization : Use polar aprotic solvents (e.g., DMF, DMSO) and catalysts like palladium or copper salts for cross-coupling reactions. Maintain temperatures between 60–100°C to balance reaction rate and byproduct formation .
- Purification : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (acetonitrile/water) ensures >95% purity. Monitor intermediates via thin-layer chromatography (TLC) .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
- Structural confirmation :
- ¹H/¹³C NMR : Identify proton environments (e.g., ethoxyphenyl aromatic protons at δ 6.8–7.2 ppm, methylbutyl CH₃ at δ 0.9–1.2 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- Purity assessment : HPLC retention time consistency and UV-Vis absorption profiles (λ_max ~250–300 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
- Cross-validation : Compare experimental NMR data with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts) .
- Isotopic labeling : Use ¹⁵N-labeled intermediates to resolve ambiguities in triazine ring assignments .
- Complementary techniques : Pair X-ray crystallography (if crystalline) with dynamic NMR to study conformational flexibility .
Q. What strategies optimize reaction yields while minimizing byproducts in large-scale synthesis?
Answer:
- Design of Experiments (DoE) : Systematically vary solvent polarity, temperature, and catalyst loading. For example, DMF at 80°C with 5 mol% Pd(PPh₃)₄ improves coupling efficiency .
- Byproduct suppression : Add scavengers (e.g., polymer-bound triphenylphosphine) to sequester excess reagents .
- Process analytical technology (PAT) : Real-time monitoring via in-situ FTIR tracks reaction progression and intermediates .
Q. How can computational modeling guide mechanistic studies of this compound’s biological activity?
Answer:
- Target prediction : Use molecular docking (AutoDock Vina) to screen against kinase or GPCR targets. Focus on conserved binding motifs (e.g., ATP-binding pockets) .
- Dynamic simulations : Molecular dynamics (MD) simulations (50 ns) assess stability of ligand-target complexes in physiological conditions .
- QSAR modeling : Corrogate substituent effects (e.g., ethoxy vs. methoxy groups) on bioactivity using partial least squares regression .
Q. What experimental approaches determine solubility and stability under physiological conditions?
Answer:
- Solubility profiling : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Use UV-Vis or LC-MS for quantification .
- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and oxidative stress (H₂O₂) to identify degradation pathways. Monitor via HPLC-MS .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Answer:
- Scaffold modification : Synthesize analogs with varied substituents (e.g., halogenated phenyl rings, alkyl chain lengths). Prioritize substitutions at the 4-oxo and N-alkyl positions .
- Biological assays : Test against disease-relevant cell lines (e.g., cancer: MCF-7, HepG2) with IC₅₀ determination via MTT assays. Include positive controls (e.g., doxorubicin) .
Q. What are best practices for scaling up synthesis while maintaining reproducibility?
Answer:
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization reactions) .
- Quality-by-design (QbD) : Define critical quality attributes (CQAs) for intermediates (e.g., purity, residual solvents) using ICH guidelines .
Methodological Considerations
Q. How to address hygroscopicity issues during storage and handling?
Answer:
- Lyophilization : Store as a lyophilized powder under argon. Use Karl Fischer titration to monitor moisture content (<0.1% w/w) .
- Stability protocols : Conduct accelerated stability studies (25°C/60% RH) over 6 months with periodic HPLC analysis .
Q. What computational tools validate synthetic feasibility of novel derivatives?
Answer:
- Retrosynthetic software : Use Synthia (formerly Chematica) to propose viable routes and assess step economy .
- Reaction prediction : IBM RXN for Chemistry predicts side products and optimal conditions via transformer models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
